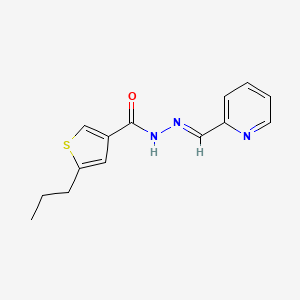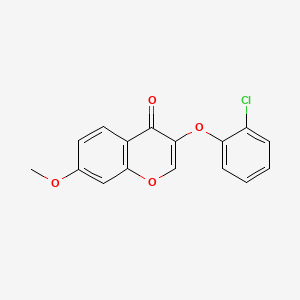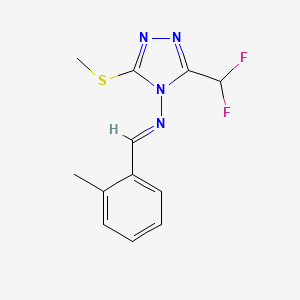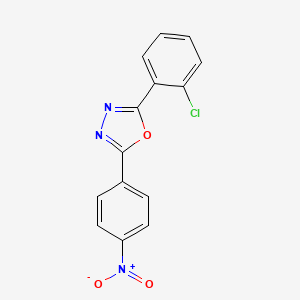
6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as EFQM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinazolinone derivatives and possesses a unique chemical structure that makes it a potential candidate for various therapeutic applications.
作用機序
The mechanism of action of 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are known to play a critical role in cancer cell growth and survival. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory and can be obtained in high purity. This compound has also been extensively studied in various cancer cell lines, making it a valuable tool for cancer research. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One potential application of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to possess neuroprotective properties, and further research is needed to investigate its potential therapeutic use in these disorders. Another future direction for this compound research is in the development of novel anticancer agents based on its chemical structure. This compound has been shown to exhibit potent anticancer activity, and further research is needed to optimize its chemical structure for improved efficacy and selectivity.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It possesses a unique chemical structure that makes it a potential candidate for various therapeutic applications, including cancer, inflammation, and neurodegenerative disorders. The synthesis of this compound is relatively straightforward, and it has been extensively studied for its potential therapeutic applications. Further research is needed to investigate its mechanism of action, optimize its chemical structure, and explore its potential therapeutic use in various diseases.
合成法
The synthesis of 6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the condensation of 4-fluoroaniline and ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with formaldehyde and ammonium acetate to obtain this compound. The overall yield of the synthesis process is around 54%, and the purity of the compound can be enhanced through recrystallization.
科学的研究の応用
6-ethyl-3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and antiproliferative activities in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. Furthermore, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-3-12-4-9-16-15(10-12)11(2)20(17(21)19-16)14-7-5-13(18)6-8-14/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWXZTWNXDBPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)
![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)



![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)

![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)

![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)

